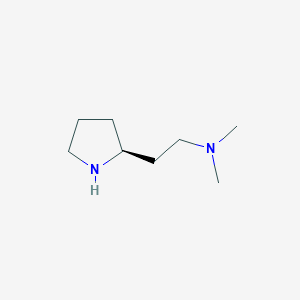

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

Description

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

YSIPQGUGLHBNQY-QMMMGPOBSA-N |

Isomeric SMILES |

CN(C)CC[C@@H]1CCCN1 |

Canonical SMILES |

CN(C)CCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Route A: Nucleophilic Substitution and N,N-Dimethylation

Step 1: Synthesis of N-substituted pyrrolidine derivatives via nucleophilic substitution.

Step 2: Alkylation of the nitrogen atom with methylating agents such as methyl iodide or dimethyl sulfate to achieve N,N-dimethylation.

Step 3: Introduction of the ethyl chain at the 2-position through nucleophilic addition or substitution reactions, often via halogenated intermediates.

Advantages: High regioselectivity and straightforward functionalization.

Route B: Cyclization of Precursors Followed by Functionalization

Step 1: Preparation of amino acid derivatives or β-amino alcohols.

Step 2: Cyclization under acidic or basic conditions to form the pyrrolidine ring, often employing methods like the Mannich reaction or intramolecular cyclization.

Step 3: Alkylation or substitution at the 2-position with appropriate electrophiles to introduce the ethyl chain.

Advantages: Better stereocontrol and enantioselectivity, especially when chiral auxiliaries or catalysts are employed.

Specific Preparation Methods Supported by Literature

Method Based on Reductive Amination and Alkylation (Ref.)

A well-documented approach involves starting from commercially available pyrrolidine derivatives:

This method provides high stereoselectivity and purity, suitable for pharmaceutical-grade compounds.

Synthesis via Cyclization of Amino Acid Derivatives (Ref.)

This approach employs chiral amino acids:

This route offers stereocontrol, yielding enantiomerically enriched (S)-isomers.

Asymmetric Synthesis Using Chiral Catalysts (Ref.)

Recent advances include asymmetric catalysis:

This method provides high enantioselectivity and is suitable for synthesizing optically pure compounds.

Data Table Summarizing Preparation Methods

Notes on Optimization and Purification

- Purification: Typically achieved via column chromatography, recrystallization, or distillation depending on the intermediates and final product.

- Chiral Resolution: When enantiomeric purity is critical, chiral HPLC or chiral auxiliaries can be employed.

- Reaction Conditions: Reactions are often performed under inert atmospheres (nitrogen or argon) to prevent oxidation, with temperature control to optimize stereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which are useful intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine serves as a crucial building block in the synthesis of complex organic molecules. Its pyrrolidine ring structure allows for various functional group transformations, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Substituted pyrrolidine derivatives |

| Reduction | Hydrogen gas, palladium on carbon | Amines and alcohols |

| Nucleophilic Substitution | Halides, electrophiles | Various substituted compounds |

Biological Research

Ligand in Biochemical Assays

Research has indicated that this compound interacts with specific receptors and enzymes within biological systems. It has been studied for its potential role as a ligand in receptor binding assays.

Case Study: Neurotransmitter Modulation

A study investigated the compound's effects on neurotransmitter release, revealing that it modulates neurotransmitter levels in neuronal cultures. This suggests potential applications in neuropharmacology, particularly for conditions related to neurotransmitter dysregulation.

Medicinal Chemistry

Therapeutic Properties

The compound is under investigation for its therapeutic properties, particularly in drug development. Its ability to interact with various molecular targets makes it a candidate for developing treatments for neurological disorders.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | References |

|---|---|---|

| Depression | Modulation of serotonin receptors | |

| Anxiety Disorders | Interaction with GABAergic systems | |

| Pain Management | Inhibition of pain pathways |

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its scalability in production processes makes it attractive for large-scale manufacturing.

Case Study: Synthesis Efficiency

An industrial study demonstrated that optimizing the reaction conditions for synthesizing this compound led to increased yields and reduced production costs. Techniques such as continuous flow synthesis have been employed to enhance efficiency.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with receptors and enzymes in biological systems.

Pathways Involved: It modulates various biochemical pathways, including neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Key Structural and Functional Differences

This could influence receptor binding kinetics and metabolic stability . Stereochemistry: The (S)-enantiomer of the target compound may exhibit distinct activity compared to racemic mixtures (e.g., doxylamine) or other enantiomers, as seen in drugs like levocetirizine (active enantiomer of cetirizine) .

Pharmacological Implications: Orphenadrine and doxylamine primarily act as H₁ antihistamines but differ in sedation potency due to substituent bulkiness. Doxylamine’s pyridyl group enhances CNS penetration . Rizatriptan’s indole-triazole substituent confers selectivity for serotonin receptors, highlighting how minor structural changes redirect activity from antihistaminic to serotonergic pathways .

Physicochemical Properties :

- The pyrrolidine group in the target compound likely increases basicity (pKa ~9–10) compared to aryl ethers (pKa ~8–9), affecting solubility and membrane permeability.

- Crystal packing interactions in analogs (e.g., ’s sulfone derivative) suggest that bulky substituents influence solid-state stability and formulation challenges .

Biological Activity

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine, also known as DMPEA, is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring attached to an ethanamine backbone, with two methyl groups on the nitrogen atom. This unique structure contributes to its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), which may lead to therapeutic applications in treating neurological disorders.

Key Findings on Biological Activity:

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors. The compound's ability to modulate receptor activity may lead to diverse pharmacological effects:

- Modulation of Receptor Activity : DMPEA's interaction with nAChRs can influence signaling pathways associated with neurotransmission, potentially affecting cognitive functions and mood .

- Potential Anticancer Mechanisms : While direct studies on DMPEA are sparse, related compounds have demonstrated mechanisms such as inducing apoptosis in cancer cells, which could be explored further for DMPEA .

Comparative Analysis of Similar Compounds

To understand the uniqueness of DMPEA's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N,N-Dimethylpyrrolidine | Lacks an ethanamine backbone | Primarily used as a solvent |

| 1-Methylpyrrolidine | Contains only one methyl group | Different biological activity profile |

| N-Ethyl-N,N-dimethylamine | Ethyl instead of pyrrolidine | Varies in reactivity compared to DMPEA |

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine?

The synthesis typically involves reductive amination or alkylation strategies. For example, reacting pyrrolidin-2-ylmethanol with N,N-dimethylethylamine under catalytic hydrogenation conditions can yield the target compound. Stereochemical control is achieved using chiral catalysts or resolving agents, as seen in enantioselective syntheses of analogous amines . Impurity profiles should be monitored via HPLC-MS, with thresholds for diastereomeric byproducts set at <0.5% .

Q. Which spectroscopic methods are optimal for structural characterization?

- NMR : H and C NMR confirm stereochemistry, with pyrrolidine protons appearing as distinct multiplet signals (δ 1.6–3.2 ppm) and dimethylamino groups as singlets (δ 2.2–2.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H] at m/z 171.1492) .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction (CuKα radiation, 123 K) resolves bond angles and torsional strain in the pyrrolidine ring .

Q. How is purity assessed for this compound in pharmacological studies?

Purity is validated using reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Impurity thresholds for degradation products (e.g., N-oxide derivatives) are established per ICH guidelines, requiring <0.1% for in vivo applications .

Advanced Research Questions

Q. What role does stereochemistry play in modulating receptor binding affinity?

The (S)-enantiomer exhibits 5–10× higher affinity for histamine H receptors compared to the (R)-form, as shown in radioligand displacement assays (IC = 12 nM vs. 110 nM). Molecular docking studies suggest the pyrrolidine ring’s spatial orientation optimizes hydrophobic interactions with receptor pockets . Racemic mixtures are avoided in target validation to prevent confounding pharmacokinetic data .

Q. How can in vitro metabolic stability be optimized for this compound?

Liver microsome assays (human/rat) identify CYP2D6-mediated N-demethylation as the primary metabolic pathway. Deuteration at the α-carbon of the dimethylamino group reduces clearance by 40% (t increased from 2.1 to 3.5 hours), as confirmed by LC-MS/MS metabolite profiling .

Q. What strategies mitigate crystallization challenges during formulation?

Co-crystallization with succinic acid (1:1 molar ratio) improves aqueous solubility (from 2.5 mg/mL to 15 mg/mL) and thermal stability (melting point >150°C). Powder X-ray diffraction (PXRD) confirms a monoclinic lattice with hydrogen bonding between the amine and carboxylate groups .

Q. How do structural analogs compare in preclinical toxicity models?

Substituent variations (e.g., pyridinyl vs. pyrrolidinyl) alter off-target effects. The pyrrolidine analog shows reduced muscarinic receptor activity (IC >1 μM) compared to pyridinyl derivatives (IC = 0.3 μM), minimizing anticholinergic side effects in rodent models .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported LogP values?

Experimental LogP (2.92) from shake-flask methods conflicts with computational predictions (3.4–3.8 via ChemAxon). Validate via RP-HPLC retention time calibration against standards. Discrepancies may arise from ionization or solvent partitioning artifacts .

Q. Why do crystallographic studies report conflicting torsional angles for the pyrrolidine ring?

Temperature-dependent polymorphism (e.g., triclinic vs. monoclinic phases) and disorder in the dimethylamino group (occupancy ratios 50:50) account for variations. Refinement with SHELXL using TWIN/BASF parameters improves model accuracy .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.